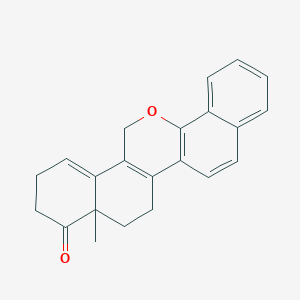
N-tert-Butoxycarbonyl 3,5-Diiodotyramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butoxycarbonyl 3,5-Diiodotyramine is a chemical compound with the molecular formula C13H17I2NO3 and a molecular weight of 489.09 g/mol . It is an intermediate in the synthesis of thyroxin derivatives . This compound is characterized by the presence of two iodine atoms and a tert-butoxycarbonyl (Boc) protecting group attached to the tyramine structure.
Mechanism of Action
Target of Action
N-tert-Butoxycarbonyl 3,5-Diiodotyramine is an organic compound It is mentioned as an intermediate to thyroxin derivatives , suggesting that it may interact with thyroid hormone receptors or enzymes involved in thyroid hormone metabolism.
Mode of Action
As an intermediate to thyroxin derivatives , it may be involved in the synthesis of thyroid hormones, which play crucial roles in metabolism, growth, and development.
Biochemical Pathways
Given its role as an intermediate in the synthesis of thyroxin derivatives , it may influence the thyroid hormone pathway, which regulates numerous biological processes including metabolism, growth, and development.
Result of Action
As an intermediate to thyroxin derivatives , it may contribute to the effects of thyroid hormones, which include regulation of metabolic rate, heart and digestive function, muscle control, brain development, and bone maintenance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl 3,5-Diiodotyramine typically involves the iodination of a Boc-protected tyramine precursor. . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butoxycarbonyl 3,5-Diiodotyramine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild conditions.
Major Products Formed
Substitution Reactions: The major products formed depend on the nucleophile used. For example, using a thiol nucleophile would yield a thioether derivative.
Deprotection Reactions: The major product is the free amine derivative of 3,5-diiodotyramine.
Scientific Research Applications
N-tert-Butoxycarbonyl 3,5-Diiodotyramine has several scientific research applications, including:
Biology: The compound is used in studies related to thyroid hormone analogs and their biological activities.
Medicine: Research involving this compound contributes to the development of new thyroid hormone-related drugs.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl 3-Iodotyramine: Similar structure but with only one iodine atom.
N-tert-Butoxycarbonyl 3,5-Dibromotyramine: Similar structure but with bromine atoms instead of iodine.
N-tert-Butoxycarbonyl 3,5-Dichlorotyramine: Similar structure but with chlorine atoms instead of iodine.
Uniqueness
N-tert-Butoxycarbonyl 3,5-Diiodotyramine is unique due to the presence of two iodine atoms, which imparts distinct chemical reactivity and biological activity compared to its bromine and chlorine analogs. The iodine atoms also influence the compound’s electronic properties, making it a valuable intermediate in the synthesis of specific thyroxin derivatives.
Properties
IUPAC Name |
tert-butyl N-[2-(4-hydroxy-3,5-diiodophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17I2NO3/c1-13(2,3)19-12(18)16-5-4-8-6-9(14)11(17)10(15)7-8/h6-7,17H,4-5H2,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUGDDATVGKWTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=C(C(=C1)I)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17I2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468723 |
Source


|
| Record name | n-t-boc-3,5-diiodotyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
788824-51-1 |
Source


|
| Record name | n-t-boc-3,5-diiodotyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
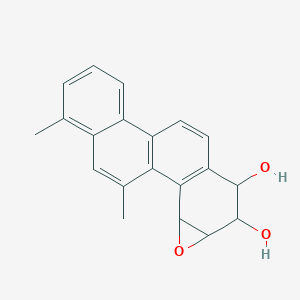
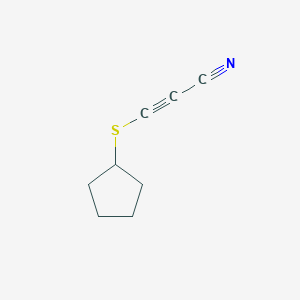
![2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B140101.png)
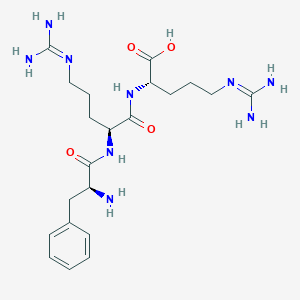
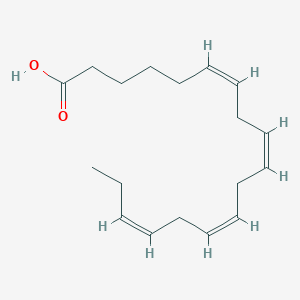
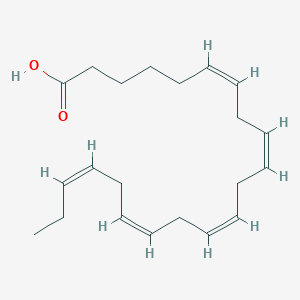
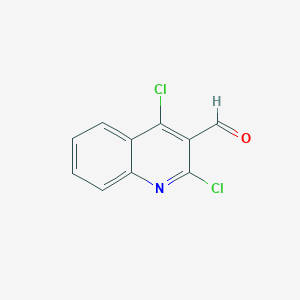
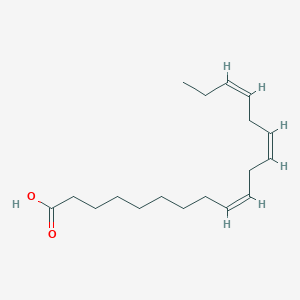
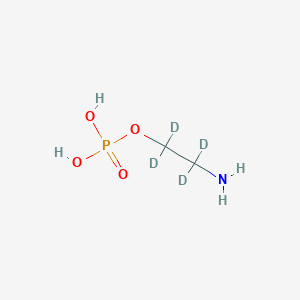
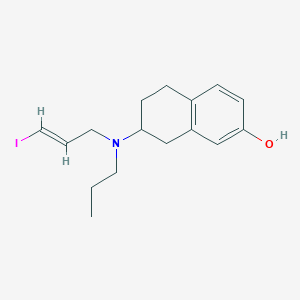
![2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B140120.png)
![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)
![7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one](/img/structure/B140126.png)
